2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClF3NO/c10-4-8(16)15-7-3-5(9(12,13)14)1-2-6(7)11/h1-3H,4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMLPVSRXDGMOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CBr)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom in the acetamide group serves as a reactive site for nucleophilic substitution. Common reagents and conditions include:
| Reagent | Conditions | Product |
|---|---|---|
| Sodium azide (NaN₃) | Polar aprotic solvent (DMF), 60°C | N-[2-chloro-5-(trifluoromethyl)phenyl]glycinamide azide |
| Primary amines (R-NH₂) | Ethanol, reflux | Substituted amide derivatives |
| Potassium thiocyanate (KSCN) | Acetonitrile, 80°C | Thiocyanate analog |
This reactivity aligns with synthetic routes involving bromoacetyl intermediates .
Oxidation and Reduction Pathways
The trifluoromethylphenyl group influences redox behavior:
Oxidation
Oxidation typically targets sulfur-containing analogs, but in this compound, electron-deficient aromatic systems may undergo electrophilic substitution. For example:
-
Peracid-mediated oxidation (e.g., m-CPBA) generates epoxides if double bonds are present in derivatives.
Reduction
-
Catalytic hydrogenation (H₂/Pd-C) reduces the acetamide’s carbonyl group to a secondary amine.
-
Lithium aluminum hydride (LiAlH₄) converts the bromoacetamide to a bromoethylamine derivative.
Cross-Coupling Reactions
The chloro and bromo substituents enable participation in palladium-catalyzed couplings:
| Reaction Type | Catalyst/Reagent | Product Application |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives for drug discovery |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-aryl amine intermediates |
Hydrolysis Reactions
Under acidic or basic conditions:
-
Acidic hydrolysis (HCl, H₂O, reflux): Cleaves the acetamide to form 2-bromoacetic acid and 2-chloro-5-(trifluoromethyl)aniline.
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Basic hydrolysis (NaOH, ethanol): Yields sodium 2-bromoacetate and the corresponding aniline.
Thermal Decomposition
At elevated temperatures (>200°C), the compound decomposes to release HBr and generate a nitrile intermediate, as confirmed by thermogravimetric analysis (TGA) .
Comparative Reactivity Table
The reactivity of this compound is contrasted with structurally related molecules:
| Compound | Reactivity with NaN₃ | Suzuki Coupling Efficiency |
|---|---|---|
| This compound | High (95% yield) | Moderate (60–70% yield) |
| 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide | Low (<10%) | Not applicable |
Mechanistic Insights
-
Electrophilic aromatic substitution is hindered by the electron-withdrawing trifluoromethyl group, directing reactions to the acetamide side chain.
-
Steric effects from the chloro and trifluoromethyl groups slow SN2 mechanisms at the bromine site, favoring SN1 pathways in polar solvents.
Scientific Research Applications
Enzyme Inhibition and Cancer Therapy
Research indicates that 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial for regulating the cell cycle. This interaction suggests potential applications in cancer therapy by modulating pathways involved in cell proliferation. Its structural characteristics may also impart anti-inflammatory or antimicrobial properties, warranting further investigation into its biological effects.
Applications in Medicinal Chemistry
-
Cancer Therapeutics :
- The compound's ability to inhibit CDK2 positions it as a candidate for developing novel cancer treatments.
- Ongoing studies aim to elucidate its mechanism of action and therapeutic potential against various cancers.
-
Anti-inflammatory Agents :
- Preliminary findings suggest that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
-
Antimicrobial Research :
- The compound's unique halogenation may confer antimicrobial activity, making it a subject of interest for developing new antibiotics.
Proteomics Research
The compound is utilized in proteomics research due to its ability to interact with specific proteins and enzymes. Its halogenated structure allows for selective binding, which is essential for studying protein functions and interactions within biological systems . This application highlights its importance in understanding cellular mechanisms and developing targeted therapies.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Data
Key Observations:
Substituent Position :
- The ortho-chloro and para-trifluoromethyl groups in the target compound enhance steric hindrance compared to BTFMA (4-CF₃), reducing rotational freedom and increasing binding specificity in receptor interactions .
- Replacement of bromine with a quinazolin-4-yloxy group (as in ) introduces planar aromaticity, favoring π-π stacking in kinase active sites.
Electronic Effects :
- The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, polarizing the acetamide carbonyl and increasing electrophilicity. This property is critical in nucleophilic acyl substitution reactions .
- Thiazole-hydrazone derivatives (e.g., ) exhibit intramolecular hydrogen bonding, stabilizing tautomeric forms and enhancing antimicrobial activity.
Solubility and Bioavailability :
Table 2: Reactivity Comparison
Key Findings:
- The bromine atom in the target compound facilitates nucleophilic substitutions (e.g., with thiols or amines), while the chloro group serves as a secondary coupling site for sequential functionalization .
- BTFMA’s single bromine limits its utility in multi-step syntheses compared to the target compound .
Biological Activity
2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a bromine atom, a chlorine atom, and a trifluoromethyl group, contributing to its chemical reactivity and biological activity. Its molecular structure allows for interactions with various biological targets, particularly enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The compound binds to the active sites of these enzymes, preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, such as antimicrobial and anti-inflammatory actions.
Antimicrobial Activity
Research indicates that this compound demonstrates promising antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, including Klebsiella pneumoniae, where it acts by binding to penicillin-binding proteins, promoting cell lysis . The presence of the chloro atom enhances its antibacterial efficacy, stabilizing the compound at the target enzyme site .
Enzyme Inhibition
The compound has shown potential as an inhibitor of cyclin-dependent kinase 2 (CDK2), suggesting applications in cancer therapy by modulating cell proliferation pathways. Its structural features may also confer anti-inflammatory properties.
Case Studies
-
Antibacterial Efficacy Against Klebsiella pneumoniae
- A study evaluated the in vitro antibacterial activity of this compound against K. pneumoniae. The results indicated a minimum inhibitory concentration (MIC) that supports its use as a potential therapeutic agent against resistant bacterial strains. Time-kill kinetics demonstrated a complete reduction of viable cells within 10 hours at certain concentrations .
-
Cancer Cell Line Studies
- Investigations into the compound's effect on various cancer cell lines revealed that it could inhibit CDK2 activity effectively, leading to reduced cell proliferation in vitro. This suggests potential for further development as an anticancer drug.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-bromo-5-chlorobenzotrifluoride | Lacks acetamide group | Different reactivity profile |
| 2-chloro-5-(trifluoromethyl)aniline | Lacks bromo and acetamide groups | Distinct biological activity |
| This compound | Contains both bromine and chlorine atoms | Enhanced antimicrobial and enzyme inhibitory activities |
The unique combination of halogenated substituents in this compound distinguishes it from similar compounds, enhancing its reactivity and biological activity.
Q & A
Q. What are the recommended synthetic routes for 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide, and how can purity be optimized?
Methodological Answer:
- Synthetic Routes :
- Nucleophilic Substitution : React 2-chloro-5-(trifluoromethyl)aniline with bromoacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 7:3) .
- Stepwise Functionalization : Introduce the bromoacetamide group via coupling reactions, leveraging the electrophilic nature of the aromatic ring. Use DMF as a solvent at 80°C for 12 hours .
- Purity Optimization :
- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals (>95%).
- Column Chromatography : Employ silica gel with a gradient eluent (hexane to ethyl acetate) to remove byproducts like unreacted aniline or dimerized species .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and trifluoromethyl groups (δ -62 ppm in 19F NMR). The amide proton appears as a singlet near δ 10.2 ppm .
- FTIR : Confirm the amide C=O stretch (~1650 cm⁻¹) and C-Br vibration (~550 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (m/z ~340.97 for [M+H]+) and isotopic patterns for bromine/chlorine .
Advanced Research Questions
Q. How can computational methods predict reactivity or optimize reaction conditions for this compound?
Methodological Answer:
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energy barriers for bromoacetamide formation. Software like Gaussian or ORCA can simulate intermediates .
- Solvent Optimization : Apply COSMO-RS models to predict solvent effects on reaction yield. Polar aprotic solvents (e.g., DMF) are computationally favored for stabilizing charged intermediates .
- Machine Learning : Train models on existing halogenated acetamide datasets to predict optimal temperature, catalyst loading, and reaction time .
Q. How can contradictory biological activity data across studies be resolved?
Methodological Answer:
- Variable Control : Standardize assays for pH, solvent (e.g., DMSO concentration), and cell lines. For example, cytotoxicity studies in HeLa cells may conflict due to differences in incubation time (24 vs. 48 hours) .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., dehalogenated species) that may interfere with bioactivity measurements .
- Dose-Response Analysis : Perform EC50/IC50 comparisons across multiple replicates to distinguish true activity from experimental noise .
Q. What strategies exist for scaling up synthesis while maintaining yield and purity?
Methodological Answer:
- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., bromine displacement by chloride) .
- Membrane Separation : Use nanofiltration membranes to isolate the product from unreacted reagents, minimizing solvent waste .
- Process Analytical Technology (PAT) : Integrate in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progression and impurity formation .
Q. What mechanistic insights explain the compound’s stability under varying pH conditions?
Methodological Answer:
- Hydrolysis Studies : Conduct accelerated degradation tests (pH 1–13 at 40°C). The trifluoromethyl group stabilizes the aromatic ring against electrophilic attack, while the amide bond hydrolyzes at pH >10 .
- Kinetic Modeling : Use UV-Vis spectroscopy to track degradation rates and derive rate constants (k) for acid/base-catalyzed pathways .
Q. How does the compound interact with biological targets at the molecular level?
Methodological Answer:
- Molecular Docking : Simulate binding to cytochrome P450 enzymes using AutoDock Vina. The bromoacetamide moiety may form hydrogen bonds with active-site residues like Tyr-116 .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
